molecular formula C9H7N3O2S B2921716 (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide CAS No. 545365-16-0

(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No.: B2921716
CAS No.: 545365-16-0
M. Wt: 221.23
InChI Key: SMRFPOHSDLSOTA-ONEGZZNKSA-N
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Description

(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is an organic compound that features a furan ring and a thiadiazole ring connected by a propenamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reaction: The furan and thiadiazole rings are then coupled through a propenamide linkage using appropriate reagents and conditions, such as the use of a base and a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide: can be compared with other compounds containing furan and thiadiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the combination of the furan and thiadiazole rings, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8(11-9-12-10-6-15-9)4-3-7-2-1-5-14-7/h1-6H,(H,11,12,13)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRFPOHSDLSOTA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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